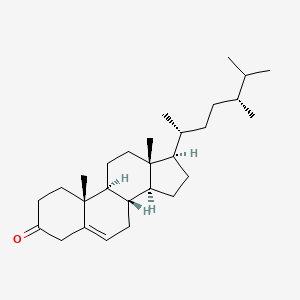

Campest-5-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46O |

|---|---|

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,23-26H,7-8,10-17H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

ATIPVUGMJZAJPC-IMUDCKKOSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C |

Synonyms |

campest-5-en-3-one |

Origin of Product |

United States |

Occurrence and Distribution of Campest 5 En 3 One in Biological Systems

Natural Sources and Isolation Strategies for Campest-5-en-3-one

This compound is not as widely documented as its precursor, campesterol (B1663852), but studies have identified its presence in specific biological contexts. Isolation strategies typically involve extraction and chromatographic techniques to separate and purify the compound from complex biological matrices.

Presence of this compound in Plants and Phytosterol Pathways

This compound is linked to the metabolic pathways of phytosterols (B1254722) in plants. Phytosterols, such as campesterol, β-sitosterol, and stigmasterol, are abundant in various plant parts, including seeds, nuts, cereals, beans, legumes, and vegetable oils. researchgate.netfao.org Campesterol itself is found in many vegetables, fruits, nuts, and seeds, with higher concentrations in oils like canola and corn oil. wikipedia.org

The conversion of campesterol to campestanol (B1668247) in Arabidopsis plants has been shown to proceed via intermediates, including campest-4-en-3-one (B1243875) and 5α-campestan-3-one. researchgate.net This suggests that this compound, a structural isomer of campest-4-en-3-one, may also be involved in phytosterol metabolism or act as a related intermediate or derivative within these pathways. While campest-4-en-3-one is explicitly mentioned as an intermediate researchgate.net, the presence of this compound as an oxidized derivative of campesterol has been reported in the context of its biological effects. nih.govresearchgate.net

Identification of this compound in Fungi and Microbial Metabolites

Fungi are known producers of a wide array of secondary metabolites, including steroids. mdpi.com While ergosterol (B1671047) is the predominant sterol in fungi, other steroidal compounds and their derivatives can also be present. nih.gov Research into microbial metabolites has revealed diverse bioactive molecules from fungi and bacteria. mdpi.comfrontiersin.orgjppres.com Although specific mentions of this compound isolation directly from fungi in the provided search results are limited, the broader context of fungal and microbial secondary metabolism suggests the potential for its occurrence as a metabolic product or a transformed derivative of other sterols present in these organisms.

Occurrence of this compound in Marine Organisms and Lower Eukaryotes

Sterols are ubiquitous in eukaryotic organisms, serving as essential structural components of cell membranes. nih.govnih.gov Marine organisms, including lower eukaryotes like microalgae and invertebrates, exhibit diverse sterol profiles. nih.govnoaa.gov While cholesterol is the primary sterol in animals, marine invertebrates often obtain sterols from their diet, which can include phytosterols from algae. noaa.gov Some marine microorganisms and algae are known to produce various sterols and their derivatives. jppres.comnih.govebi.ac.uk The presence of campesterol and other phytosterols has been noted in microalgae. nih.govnoaa.gov Given that this compound is an oxidized derivative of campesterol, it is plausible that it could occur in marine organisms, either through their own metabolic processes or via the consumption and transformation of sterols from their diet, particularly in lower eukaryotes that metabolize dietary sterols.

Ecological Roles and Biological Relevance of this compound

The ecological roles and biological relevance of this compound are areas of ongoing research. As a derivative of campesterol, a widely distributed phytosterol, its biological activities may be related to the functions of its precursor or represent distinct roles as a modified compound.

Phytosterols, including campesterol, have recognized biological relevance, particularly in their interaction with cholesterol metabolism in animals. researchgate.netwikipedia.org They can compete with cholesterol for absorption in the intestine, contributing to cholesterol-lowering effects. researchgate.netwikipedia.org

Specific research on this compound has indicated potential biological activities. Studies in rats have shown that dietary this compound can influence lipid metabolism, leading to reduced visceral fat weight and decreased serum and liver triglyceride levels. nih.govresearchgate.net This suggests a role in energy consumption and lipid deposition. The compound has also been reported to activate PPARα, a nuclear receptor involved in regulating fatty acid metabolism. nih.govresearchgate.net

While the ecological roles of specific oxidized sterols like this compound in their natural environments are less extensively documented than their metabolic effects in consumers, related compounds and microbial metabolites are known to play roles in ecological interactions, such as defense mechanisms or signaling. mdpi.comfrontiersin.orgjppres.com The presence of this compound as a metabolite or derivative in plants, fungi, or marine organisms could imply potential ecological functions within those systems, possibly related to defense, signaling, or metabolic regulation.

Biosynthetic Pathways and Enzymatic Transformations of Campest 5 En 3 One

Precursor Compounds and Initial Bioconversions Leading to Campest-5-en-3-one

The biosynthesis of steroids, including phytosterols (B1254722) like campesterol (B1663852), begins with the fundamental isoprenoid pathway, utilizing precursors such as acetyl-CoA to form isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). libretexts.orglibretexts.orglibretexts.org These C5 units condense to form larger isoprenoid precursors, eventually leading to the C30 acyclic polyene squalene (B77637). libretexts.orglibretexts.orglibretexts.orgacs.org Squalene undergoes epoxidation to form squalene 2,3-epoxide, which is then cyclized by oxidosqualene-sterol synthase to generate the foundational steroidal backbone, such as lanosterol (B1674476) in animals or cycloartenol (B190886) in photosynthetic organisms. libretexts.orglibretexts.orgacs.org

Campesterol, a key precursor structurally similar to cholesterol but with an extra methyl group at C-24, is synthesized through a pathway involving cycloartenol in plants. libretexts.orgwikipedia.orgchemicalbook.com The conversion of campesterol (Campest-5-en-3β-ol) to this compound involves the oxidation of the hydroxyl group at the C-3 position. This transformation is a common step in steroid metabolism, converting a 3β-hydroxysteroid with a Δ5 double bond to a 3-oxo-Δ4-steroid, often via a Δ5-3-ketosteroid intermediate. researchgate.nethmdb.ca

Research indicates that this compound can be formed from campesterol. researchgate.netnih.gov One proposed pathway for the conversion of campesterol to campestanol (B1668247) in Arabidopsis involves Campest-4-en-3β-ol, Campest-4-en-3-one (B1243875), and 5α-campestan-3-one as intermediates. researchgate.net While this compound is explicitly mentioned as an oxidized derivative of campesterol, the direct enzymatic steps leading specifically to the Δ5-3-one structure from campesterol (a Δ5-3β-ol) would typically involve a 3β-hydroxysteroid dehydrogenase.

Enzymology of this compound Formation: Key Enzymes and Reaction Mechanisms

The formation and metabolism of this compound involve specific enzymatic activities.

Steroid Dehydrogenases and Isomerases and Their Role in this compound Biosynthesis

Steroid dehydrogenases and isomerases play crucial roles in the interconversion of different steroid forms. The conversion of a 3β-hydroxysteroid with a Δ5 double bond, like campesterol (Campest-5-en-3β-ol), to a 3-oxo-Δ4-steroid often involves a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4 isomerase. researchgate.nethmdb.cauniprot.orguniprot.org

3β-HSD enzymes catalyze the oxidation of the 3β-hydroxyl group to a 3-oxo group, using NAD+ or NADP+ as a cofactor. uniprot.orguniprot.orgwikipedia.org Following this oxidation, a Δ5-Δ4 isomerase catalyzes the shift of the double bond from the Δ5 position to the Δ4 position. researchgate.nethmdb.cagrantome.com While the direct conversion of Campest-5-en-3β-ol to this compound (a Δ5-3-one) by a single enzyme is less commonly described in the context of the typical Δ5-Δ4 isomerization pathway, 3β-hydroxysteroid dehydrogenase activity is central to introducing the ketone group at the C-3 position. researchgate.nethmdb.cauniprot.orguniprot.org Some sources suggest that the synthesis of a 3-one from a Δ5-3β-ol may involve non-P450 type C-3 oxidase enzymes or 3β-hydroxysteroid dehydrogenase enzymes. researchgate.net

In the context of brassinosteroid biosynthesis in Arabidopsis, the conversion of campesterol to campestanol proceeds through intermediates including Campest-4-en-3-one, which is formed from Campest-4-en-3β-ol by a 3β-hydroxysteroid dehydrogenase. researchgate.nethmdb.ca This highlights the general role of 3β-HSDs in oxidizing the C-3 hydroxyl.

Cytochrome P450 Enzymes Involved in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroids. nih.govproteopedia.orgwikipedia.org While many CYPs are known for their roles in hydroxylation reactions, some are involved in other transformations. nih.govwikipedia.org

CYP enzymes in families 5 or higher are typically important for processing steroids in humans. proteopedia.org In plants, specific CYPs are known to be involved in brassinosteroid biosynthesis, which is linked to campesterol metabolism. For example, CYP90A1/CPD in Arabidopsis is a brassinosteroid biosynthetic cytochrome P450 that catalyzes C-3 oxidation in a related pathway. researchgate.net While the direct action of a specific CYP on this compound is not as extensively documented as the roles of steroid dehydrogenases and isomerases in its formation or related conversions, CYPs are broadly involved in modifying steroid structures through oxidation, hydroxylation, and other reactions. nih.govwikipedia.org Their potential involvement in further metabolism or modification of this compound cannot be ruled out within complex metabolic networks.

Regulation of this compound Biosynthesis in Different Organisms

The regulation of steroid biosynthesis pathways, including those that may involve this compound, is complex and varies across organisms. In plants, the biosynthesis of phytosterols and brassinosteroids is tightly regulated in response to developmental cues and environmental factors. researchgate.netfrontiersin.org Enzymes involved in these pathways, such as squalene synthases, are key regulatory points. researchgate.net Light, for instance, has been shown to negatively regulate squalene biosynthesis in Arabidopsis. researchgate.net

Mutations in genes encoding enzymes in the brassinosteroid biosynthetic pathway, such as DET2 (encoding a steroid 5α-reductase), can lead to the accumulation of precursors like this compound and affect plant development. researchgate.netfrontiersin.orgnih.gov This suggests that the activity and expression of enzymes involved in the downstream metabolism of this compound are subject to genetic and environmental control.

In mammals, steroid biosynthesis is regulated by hormonal signals and feedback mechanisms. While the primary focus is on cholesterol and steroid hormones, the metabolism of dietary phytosterols like campesterol and its derivatives may also be subject to some degree of regulation, although the specific mechanisms for this compound are less characterized compared to human steroid hormones.

Post-Biosynthetic Modifications and Metabolic Fates of this compound

Once formed, this compound can undergo further metabolic transformations.

Glycosylation and Esterification Pathways of this compound

Glycosylation and esterification are common modifications of steroids and phytosterols in plants. Glycosylation involves the attachment of a sugar moiety, typically glucose, to the hydroxyl group of a steroid, forming a sterol glycoside. nih.gov Esterification involves the formation of an ester bond, often with a fatty acid, at a hydroxyl group, forming a sterol ester. researchgate.netnih.govwikipedia.orglibretexts.org

While this compound possesses a ketone group at C-3 rather than a hydroxyl, making direct glycosylation or esterification at this position unlikely without prior reduction, related compounds like campesterol (Campest-5-en-3β-ol) are known to undergo these modifications. Campesteryl glucoside (Campest-5-en-3beta-yl D-glucopyranoside) is a known compound, indicating that glycosylation occurs with the hydroxylated form. nih.gov

It is plausible that this compound could be a substrate for other modifying enzymes or serve as an intermediate in pathways leading to compounds that are subsequently glycosylated or esterified. For instance, reduction of the ketone group to a hydroxyl could precede glycosylation or esterification. Additionally, other positions on the steroid structure could be targets for these modifications if suitable functional groups are present or introduced enzymatically.

Metabolic fate studies in rats have shown that dietary this compound can influence lipid metabolism, enhancing fatty acid oxidation and reducing triglyceride secretion in the liver. researchgate.netnih.govnih.gov This suggests that in some organisms, this compound is not merely an end-product but can actively participate in metabolic regulation or be further metabolized through pathways beyond simple conjugation.

Synthetic Methodologies for Campest 5 En 3 One and Its Analogs

Total Synthesis Approaches to Campest-5-en-3-one

Total synthesis of complex steroids like this compound presents significant challenges due to their intricate polycyclic structure and multiple stereocenters. While general strategies for steroid total synthesis have been developed, specific detailed routes for the de novo construction of the this compound skeleton from simple precursors are less commonly reported compared to semisynthetic approaches. Total synthesis typically involves the step-wise construction of the A, B, C, and D rings of the steroid core, followed by the introduction of the C-17 side chain and the specific functional groups at C-3 and C-5.

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis of this compound would involve identifying strategic disconnections that lead to simpler, readily available starting materials. Key disconnections in steroid synthesis often target the bonds between the rings or within the side chain. For this compound, potential disconnections could include cleaving the C-13-C-17 bond to separate the D-ring and side chain from the ABC tricyclic system, or disconnections within the B ring to address the C-5 double bond and the C-3 ketone. libretexts.orge3s-conferences.orgyoutube.com The presence of the Δ⁵ double bond and the C-3 ketone suggests potential synthetic handles, such as enone or allylic alcohol functionalities, that could be introduced or manipulated during the synthesis. The stereochemistry of the methyl groups at C-10 and C-13, as well as the configuration of the C-17 side chain, are crucial elements that must be controlled during the synthesis.

Key Synthetic Intermediates and Stereoselective Transformations in this compound Synthesis

Total synthesis routes would involve a series of key intermediates, with stereoselective transformations being critical for establishing the correct absolute and relative configurations of the stereocenters. Common strategies in steroid synthesis include Diels-Alder reactions to construct the polycyclic system,Robinson annulation for cyclohexenone formation, and various methods for controlling the stereochemistry of hydroxyl and methyl groups. researchgate.netresearchgate.netrsc.org The introduction of the C-3 ketone and the C-5 double bond might involve oxidation of a precursor alcohol or selective dehydrogenation. colab.wsnih.gov Control over the stereochemistry at C-24 in the side chain is also essential for synthesizing this compound specifically, as it is a C28 steroid with a methyl group at this position.

Semisynthesis of this compound from Precursor Steroids

Semisynthesis, utilizing abundant natural steroids as starting materials, is a more practical approach for obtaining this compound. Campesterol (B1663852), a widely available phytosterol, serves as a primary precursor due to its similar structure, possessing a 3β-hydroxyl group and a Δ⁵ double bond. wikipedia.org The conversion of campesterol to this compound typically involves the oxidation of the C-3 hydroxyl group to a ketone. colab.wsnih.gov

A common method for this transformation is the oxidation of campesterol (a Δ⁵-3β-ol steroid) using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). colab.wsnih.gov This reaction directly converts the secondary alcohol at C-3 to a ketone while retaining the Δ⁵ double bond. For example, oxidation of campesterol with PCC buffered by calcium carbonate has been reported to yield this compound in good yield. nih.gov

Another related approach involves the Oppenauer oxidation, which can convert secondary alcohols to ketones using a heat-activated aluminum alkoxide catalyst in the presence of a hydrogen acceptor like cyclohexanone (B45756) or acetone. This method is often favored for Δ⁵-3β-ol steroids as it can selectively oxidize the 3β-hydroxyl group without affecting the Δ⁵ double bond.

Semisynthesis offers advantages in terms of cost and accessibility of starting materials compared to total synthesis.

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. While direct enzymatic synthesis of this compound from simple precursors might be complex, enzymes, particularly oxidoreductases, can play a role in specific transformations within a synthetic route or in the modification of related steroidal structures. nih.govresearchgate.netnih.govscirp.org

For instance, hydroxysteroid dehydrogenases (HSDs) are enzymes that catalyze the oxidation and reduction of hydroxysteroids. A 3β-hydroxysteroid dehydrogenase could potentially catalyze the oxidation of campesterol to this compound. researchgate.nethmdb.ca Furthermore, microbial transformations of phytosterols (B1254722), which often involve enzymatic steps, are utilized in the production of various steroid intermediates, including those with modified A-rings. mdpi.comscispace.com These microbial processes can introduce or modify functional groups, potentially leading to this compound or its precursors/analogs.

Enzymatic reactions can offer high stereo- and regioselectivity under mild conditions, which aligns with green chemistry principles. nih.gov

Development of Novel Synthetic Routes for this compound Derivatives

Research continues into developing novel synthetic routes to access this compound derivatives with potentially altered biological activities. This involves exploring new reaction methodologies, catalysts, and strategies for functionalizing the steroid core or the side chain. Modifications to the this compound structure can include introducing hydroxyl groups, halogens, or other functional handles at different positions, or altering the side chain structure. mdpi.comscielo.brmdpi.com

For example, studies have investigated the functionalization of this compound, such as hydroperoxidation at the C-6 position using molecular oxygen and silica (B1680970) gel. nih.govdntb.gov.ua Such reactions provide access to oxidized derivatives that can serve as intermediates for further modifications. The development of novel routes often aims to improve efficiency, yield, selectivity, and environmental friendliness compared to existing methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is increasingly important to minimize environmental impact. researchgate.netresearchgate.netpsu.edumsu.eduucdavis.edubridgew.edu This involves designing synthetic routes that reduce or eliminate the use and generation of hazardous substances.

Key green chemistry principles relevant to steroid synthesis include:

Waste Prevention: Designing reactions to maximize atom economy and minimize by-product formation. psu.edumsu.eduucdavis.edubridgew.edu

Safer Solvents and Auxiliaries: Using environmentally benign solvents or minimizing solvent use. psu.edumsu.eduucdavis.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. psu.edumsu.edu

Use of Renewable Feedstocks: Utilizing readily available natural steroids like campesterol as starting materials aligns with this principle. scispace.compsu.edumsu.edu

Catalysis: Employing catalytic methods (homogeneous or heterogeneous) is generally more efficient and generates less waste than stoichiometric reagents. psu.edumsu.edu Biocatalysis, as discussed in chemoenzymatic synthesis, is a prime example of a green catalytic approach. nih.govmdpi.comscispace.com

Efforts in green chemistry for steroid synthesis have explored heterogeneous catalysis, microwave synthesis, and microbial transformations as more sustainable alternatives to traditional methods that often involve harsh reagents and generate significant waste. mdpi.comresearchgate.netresearchgate.net

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11280982 |

| Campesterol | 173183 |

| Campest-4-en-3-one (B1243875) | 11988279 |

| 5α-Campestan-3-one | 18533 |

Table 2: Examples of Oxidation Methods for Campesterol to this compound

| Oxidizing Agent | Conditions | Reported Yield | Reference |

| Pyridinium Chlorochromate (PCC) | Buffered by calcium carbonate in DCM | 76% | nih.gov |

| Pyridinium Chlorochromate (PCC) | In dichloromethane (B109758) (implied intermediate) | Not specified | colab.ws |

| Pyridinium Dichromate (PDC) | In DMF or DCM (implied intermediate) | Not specified | colab.ws |

| Oppenauer Oxidation | (General method for Δ⁵-3β-ols) | Not specified |

Structure Activity Relationship Sar Studies of Campest 5 En 3 One and Its Derivatives

Design and Synthesis of Campest-5-en-3-one Analogs for SAR Investigations

The design and synthesis of analogs are central to SAR investigations. This process involves creating a series of compounds structurally related to the parent compound (this compound) but with specific modifications at different positions or functional groups. The goal is to systematically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, steric bulk, and hydrogen bonding capacity, and then evaluate the biological activity of each analog. nih.gov

Synthetic strategies for generating analogs can involve various chemical reactions to introduce, remove, or modify functional groups, alter the stereochemistry, or change the carbon skeleton. For a steroidal structure like this compound, modifications could target the steroid rings (A, B, C, D), the double bond at the 5-position, the ketone group at the 3-position, or the side chain at the 17-position. The design of these analogs is often guided by the known or hypothesized mechanism of action of the parent compound and by SAR data from related chemical series. Although the specific synthetic routes and design principles for this compound analogs are not detailed in the provided search results, the general approach would involve targeted synthesis to produce a library of derivatives for biological evaluation.

Impact of Structural Modifications on Biological Activities of this compound

Evaluating the biological activities of synthesized analogs is crucial for establishing SAR. By comparing the activity of each analog to that of this compound, researchers can deduce how specific structural changes influence potency and efficacy. nih.gov This process helps identify key structural features essential for activity and those that might be modified to improve the compound's profile. While the provided search results indicate that this compound exhibits effects on lipid metabolism and activates PPAR alpha nih.gov, detailed studies specifically correlating structural modifications of this compound to changes in these or other biological activities were not found. However, based on general SAR principles applied to steroids and other bioactive molecules, the following types of modifications would likely be investigated:

Stereochemical Influences on the Bioactivity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how a compound interacts with biological targets, which are often chiral. Steroids like this compound have multiple chiral centers. Changes in the configuration at these centers in derivative compounds can lead to significant differences in binding affinity, metabolism, and biological activity. For example, different stereoisomers can interact differently with receptors or enzymes, leading to variations in potency or even different biological effects. While the specific stereochemical requirements for the activity of this compound are not detailed in the search results, SAR studies on its derivatives would likely involve synthesizing and evaluating diastereomers and enantiomers to understand the stereochemical preferences for optimal activity.

Side-Chain Modifications and their Effect on this compound Biological Function

The side chain at the C17 position is a variable feature in steroids and can significantly influence their biological properties, including absorption, distribution, metabolism, and interaction with specific targets. This compound has a specific branched alkyl side chain. Modifications to this side chain could involve changes in its length, branching pattern, or the introduction of functional groups (e.g., hydroxyl, double bonds, cyclic structures). Studies on other natural products and their derivatives, such as oleanolic acid and certain alkaloids, have demonstrated that side-chain modifications can dramatically alter biological activities. For this compound, altering the side chain could impact its ability to activate PPAR alpha, influence lipid metabolism enzymes, or affect its pharmacokinetic profile. Specific research on the SAR of this compound focusing on side-chain modifications was not found in the provided context.

Computational Approaches in this compound SAR Studies

Computational methods have become indispensable tools in modern SAR studies and drug discovery. These approaches can complement experimental studies by providing insights into the molecular interactions between a compound and its biological target, predicting physicochemical properties, and guiding the design of new analogs.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its derivatives) within the binding site of a target protein (such as PPAR alpha). Docking scores can provide an estimate of the binding affinity. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the protein-ligand complex, providing information about the stability of the interaction and the conformational changes of both the ligand and the protein. These simulations can help understand the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions) and identify key residues involved in binding.

Based on the available search results, detailed Structure-Activity Relationship (SAR) studies specifically focused on derivatives of this compound and Quantitative Structure-Activity Relationship (QSAR) modeling for this compound scaffolds are not extensively reported or readily available in the provided sources.

This compound is recognized as an oxidized derivative of campesterol (B1663852) researchgate.netnih.gov. Research has indicated that dietary administration of this compound can influence lipid metabolism and activate PPAR alpha in rats, suggesting potential physiological activities researchgate.netnih.gov. However, these findings primarily describe the activity of the compound itself rather than providing a systematic analysis of how structural modifications to the this compound core impact its biological effects, which is the focus of SAR studies.

Similarly, while the principles and applications of QSAR modeling are well-documented in the literature for various compound classes wikipedia.orgnih.govoecd.orgacs.orgsciencepublishinggroup.commdpi.comacs.orgacs.orgresearchgate.netresearchgate.netdergipark.org.tracs.orgrsc.orgsciencepublishinggroup.com, specific QSAR models developed for this compound scaffolds or its derivatives were not found within the scope of the search. QSAR typically involves correlating molecular descriptors with biological activity data for a series of related compounds to build predictive models wikipedia.orgnih.govacs.org. The absence of detailed SAR data for this compound derivatives in the search results consequently limits the ability to describe specific QSAR modeling efforts for this scaffold.

Therefore, it is not possible to generate detailed content for the requested sections focusing solely on the SAR studies of this compound derivatives and QSAR modeling for this compound scaffolds based on the information retrieved.

Biological Activities and Mechanistic Investigations of Campest 5 En 3 One

Anti-inflammatory and Immunomodulatory Effects of Campest-5-en-3-one

This compound is thought to possess anti-inflammatory properties. thegoodscentscompany.com Studies have indicated that it may inhibit several pro-inflammatory and matrix degradation mediators involved in conditions like osteoarthritis-induced cartilage degradation. thegoodscentscompany.com

Modulation of Cytokine Production by this compound

While direct studies specifically detailing the modulation of cytokine production by this compound are limited in the provided search results, related research on other sterols and oxidized sterols provides context. Inflammatory responses involve the production of various cytokines, including pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and anti-inflammatory cytokines like IL-10. thermofisher.comfrontiersin.org Modulation of these cytokine levels is a key aspect of anti-inflammatory and immunomodulatory effects. One study on a different cholesterol metabolite, cholest-5-en-3-one (5-cholestenone), which also has a stenone structure, showed that it decreased the production of inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1), IL-6, and TNF-α in a mouse model. nih.gov This effect was suggested to be attributable to the suppression of the NFκB signaling pathway. nih.gov Given the structural similarity and shared anti-obesity effects with other 3-oxo derivatives of sterols, including this compound, it is plausible that this compound may exert some of its anti-inflammatory effects through similar mechanisms involving cytokine modulation. researchgate.netnih.govresearchgate.net

Inhibition of Inflammatory Pathways by this compound in Cellular Models

Research on 5-cholestenone, a related 3-oxo derivative of cholesterol, has shown an inhibitory effect on TNFα-induced nuclear factor kappa B (NFκB) activation in a luciferase gene reporter assay. nih.gov NFκB is a transcription factor that regulates the expression of many genes involved in inflammation, including those for MCP-1, IL-6, and TNFα. researchgate.netnih.gov The ability to suppress the NFκB signaling pathway is a known mechanism for reducing inflammatory cytokine production and alleviating chronic inflammation. nih.gov While this specific finding relates to 5-cholestenone, the shared structural class and observed anti-obesity and lipid-lowering effects of 3-oxo derivatives of cholesterol and plant sterols, including this compound, suggest that this compound might also influence inflammatory pathways like NFκB. researchgate.netnih.govresearchgate.net

Antiproliferative and Cytotoxic Activities of this compound

While direct studies specifically on the antiproliferative and cytotoxic activities of this compound are not extensively detailed in the provided snippets, research on campesterol (B1663852), from which this compound is derived, and other phytosterols (B1254722) offers relevant insights. Phytosterols, including campesterol, beta-sitosterol, and stigmasterol, have demonstrated antitumor effects and cytotoxic activities against various cancer cell lines in vitro and in vivo. researchgate.net

Apoptosis Induction and Cell Cycle Arrest by this compound

Studies on campesterol have shown its ability to induce apoptosis in cancer cells, including U937 hepatocellular carcinoma cells and human ovarian cancer cell lines. researchgate.net Campesterol appears to induce apoptosis via the mitochondrial pathway and activates proapoptotic signaling. researchgate.netrsc.org In human ovarian cancer cells, campesterol treatment led to increased calcium levels, induction of ROS production, suppression of cell proliferation, and disruption of cell cycle progression, ultimately triggering apoptosis. researchgate.net

Cell cycle arrest is a mechanism by which the proliferation of cancer cells can be inhibited. aging-us.comnih.govnih.gov Various compounds have been shown to induce cell cycle arrest at different phases, such as G0/G1, S, or G2/M, in various cancer cell lines. nih.govresearchgate.netnih.govxiahepublishing.commdpi.com While direct evidence for this compound specifically inducing cell cycle arrest is not provided, the observed antiproliferative effects of related sterols like campesterol suggest this as a potential mechanism. researchgate.net

Mechanisms of Action in Cancer Cell Lines (e.g., inhibition of specific enzymes, signaling pathways)

Research on campesterol has indicated that its mechanism of action in cancer cells may involve the modulation of proliferating cell nuclear antigen (PCNA) and the PI3K/MAPK signaling pathways, which can impede cell growth and disrupt the cell cycle. researchgate.net The PI3K/AKT and MAPK pathways are significant in tumor development and have been identified as potential targets for cancer therapy. nih.gov Inhibition of these pathways can lead to the suppression of cell proliferation and the induction of apoptosis. nih.govnih.gov

Another potential mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov this compound has been shown to activate human PPARα, which is involved in regulating the expression of enzymes related to fatty acid oxidation. researchgate.netnih.gov While this is primarily linked to its effects on lipid metabolism and energy consumption, PPARα activation can also influence cellular proliferation and differentiation.

Furthermore, the inhibitory effect on NFκB activation observed with the related compound 5-cholestenone could also contribute to antiproliferative effects, as NFκB plays a role in regulating cell survival and proliferation in cancer. nih.gov

Antioxidant Properties and Reactive Oxygen Species Modulation by this compound

Campesterol has been shown to possess antioxidant activity. researchgate.net In the context of human ovarian cancer cells, campesterol treatment was found to induce the generation of reactive oxygen species (ROS) in a dose-dependent manner. researchgate.net While often associated with oxidative stress, the controlled induction of ROS can also be a mechanism by which some compounds trigger apoptosis in cancer cells. researchgate.netmdpi.com This suggests a complex interplay between the antioxidant properties and ROS modulation in the biological effects of this compound and related sterols.

Antimicrobial and Antifungal Activities of this compound

Investigations have been conducted to assess the potential of this compound to inhibit the growth of bacteria and pathogenic fungi.

Inhibition of Bacterial Growth by this compound

Studies on the antibacterial activity of various compounds often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that inhibits visible growth of a microorganism. asm.orglibretexts.orgmdpi.com Another method is the agar (B569324) disk diffusion assay, where a zone of inhibition around a disk saturated with the compound indicates antibacterial activity. libretexts.org While the provided search results discuss the antibacterial activity of other compounds and general methods for assessing bacterial inhibition asm.orglibretexts.orgmdpi.commdpi.commdpi.combiorxiv.org, specific data on the inhibition of bacterial growth solely by this compound was not found within the search results.

Receptor-Mediated Interactions and Signaling Pathways of this compound

Research indicates that this compound can interact with specific cellular receptors and influence downstream signaling cascades.

Ligand-Binding Studies with Steroid Receptors and Related Proteins (e.g., PPARα activation)

This compound has been shown to activate human peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov This was determined using a GAL4 ligand-binding domain chimera assay system with coactivator coexpression. researchgate.netnih.gov PPARα is a nuclear receptor that regulates target genes involved in glucose and peroxisomal fatty acid oxidation, as well as signaling pathways modulating inflammation. researchgate.net Steroid receptors are a class of intracellular receptors that are activated by steroid hormones and can regulate gene expression. proteopedia.org The provided search results highlight the activation of PPARα by this compound researchgate.netnih.gov, indicating a ligand-binding interaction with this receptor.

Downstream Signaling Cascades Affected by this compound (e.g., NFκB pathway)

This compound has been reported to influence signaling pathways, including those related to inflammation. researchgate.net The NFκB pathway is a transcription factor that regulates the expression of genes involved in inflammation. researchgate.netnih.govexp-oncology.com.ua While one search result primarily discusses the inhibitory effect of 5-cholestenone (a different sterone) on TNFα-induced NFκB activation nih.govnih.gov, it also mentions that dietary 3-oxo derivatives of cholesterol and plant sterols, including this compound, have shown anti-obesity and lipid-lowering effects nih.gov. The connection between this compound and the NFκB pathway is suggested through its potential to modulate inflammation as indicated by its effects in animal models researchgate.netnih.gov. PPARα activation by this compound can also modulate signaling pathways related to inflammation. researchgate.net

In Vivo Efficacy and Mechanistic Studies of this compound in Model Organisms (excluding human trials)

Studies using model organisms have provided insights into the in vivo effects and mechanisms of action of this compound. Model organisms are non-human species used in research to understand biological processes. slideshare.netembl.orgpitt.edu

Dietary this compound has been shown to significantly reduce visceral fat weight and the concentration of triacylglycerol in the serum and liver of rats. researchgate.netnih.gov It dramatically increased the activities and mRNA expressions of mitochondrial and peroxisomal enzymes involved in beta-oxidation in the liver. researchgate.netnih.gov Conversely, it reduced the activities and mRNA expressions of enzymes involved in fatty acid synthesis, with the exception of the malic enzyme. researchgate.netnih.gov Dietary this compound also decreased the sterol regulatory element binding protein-1 (SREBP-1) mRNA level in rats. nih.gov Energy expenditure was significantly higher in rats fed with this compound. nih.gov These observations suggest that this compound may have the potential to prevent coronary heart disease by improving obesity and abnormality of lipid metabolism. nih.gov

In studies using C57BL/KsJ-db/db mice, an animal model of obese type 2 diabetes, dietary exposure to 5-campestenone (this compound) caused a marked reduction in blood glucose levels and inhibited glucose excretion in urine at a 0.3% dietary exposure. nih.gov Significant decreases in plasma triglyceride and plasma free fatty acid were also observed in these mice at the 0.3% dose. nih.gov

These in vivo studies in rats and mice demonstrate the efficacy of this compound in influencing lipid metabolism, energy expenditure, and glucose homeostasis in model organisms. researchgate.netnih.govnih.gov The mechanistic studies in rats suggest that these effects are mediated, at least in part, through the activation of PPARα and the modulation of enzymes involved in fatty acid metabolism. researchgate.netnih.gov

Summary of In Vivo Findings in Model Organisms

| Model Organism | Dietary Intervention | Key Observations | Proposed Mechanism | Source |

| Rats | Dietary this compound | Reduced visceral fat and serum/liver triacylglycerol; increased hepatic beta-oxidation enzyme activity/mRNA; decreased fatty acid synthesis enzyme activity/mRNA (except malic enzyme); decreased SREBP-1 mRNA; increased energy expenditure. | PPARα activation; modulation of fatty acid metabolism enzymes. | researchgate.netnih.gov |

| C57BL/KsJ-db/db mice | 0.3% Dietary 5-campestenone | Reduced blood glucose levels; inhibited urinary glucose excretion; decreased plasma triglycerides and free fatty acids. | Not explicitly detailed in the provided snippets for this observation. | nih.gov |

Studies in Zebrafish and Drosophila Models

While extensive research on this compound specifically in zebrafish and Drosophila models is not widely documented in the provided search results, these organisms are recognized tools in biological research. Zebrafish (Danio rerio) are utilized for toxicity testing and studying the effects of small molecules on whole organisms due to their transparent embryos and conserved molecular pathways with humans rsc.orgmdpi.com. Drosophila melanogaster, the fruit fly, is a common model for genetic and biological studies, including investigations into the effects of various compounds on development and biological processes mdpi.comcore.ac.ukuni-wuerzburg.debiologists.com. The absence of specific studies on this compound in these models within the search results suggests this may be an area for future research.

Investigations in Rodent Models for Specific Disease States (e.g., obesity, diabetes, inflammation)

Studies in rodent models have provided significant findings regarding the effects of dietary this compound on metabolic disorders, including obesity and type 2 diabetes.

In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes mellitus, dietary exposure to 0.6% this compound led to a marked reduction in hemoglobin A1c (HbA1c), plasma total cholesterol, triglycerides, and non-esterified fatty acids (NEFA) nih.gov. Notably, plasma triglyceride levels were reduced to approximately 25% of the control group in rats fed 0.6% this compound nih.gov. Oral glucose tolerance tests (OGTT) showed that this compound dose-dependently limited the rise in blood glucose levels nih.gov. Furthermore, the amount of adipose tissue in the retroperitoneum, periepididymal area, and abdominal subcutaneous fat was significantly decreased in animals fed 0.6% this compound nih.gov. Blood leptin concentration was also significantly reduced in these animals nih.gov.

Studies in C57BL/KsJ-db/db mice, another animal model of obese type 2 diabetes, showed that 0.3% dietary this compound caused a marked reduction in blood glucose levels after 10 weeks of feeding, with a concomitant inhibition of glucose excretion in urine nih.gov. Significant decreases in plasma triglyceride and plasma free fatty acid levels were also observed in these mice at the 0.3% dose nih.gov.

Mechanistic investigations in rats suggest that dietary this compound reduces visceral fat weight and the concentration of triacylglycerol in serum and liver nih.gov. It dramatically increased the activities and mRNA expressions of mitochondrial and peroxisomal enzymes involved in beta-oxidation in the liver nih.gov. This compound was found to activate human peroxisome proliferator-activated receptor (PPAR) alpha nih.gov. Conversely, it reduced the activities and mRNA expressions of enzymes involved in fatty acid synthesis, except for the malic enzyme, and decreased the sterol regulatory element binding protein-1 (SREBP-1) mRNA level nih.gov. Energy expenditure was significantly higher in rats fed this compound nih.gov. The compound also reduced hepatic cholesterol concentration and increased fecal excretion of neutral steroids nih.gov. Lymphatic absorption of cholesterol was reduced by coadministration of this compound in rats nih.gov. These findings suggest that this compound may exert its anti-obesity and lipid-lowering effects by enhancing hepatic beta-oxidation and inhibiting fatty acid synthesis, potentially mediated through PPARalpha activation nih.govresearchgate.net.

While the provided search results highlight the effects of this compound on obesity and diabetes models, its direct impact on inflammation in rodent models is less explicitly detailed. However, related research on cholest-5-en-3-one, another 3-oxo derivative of a sterol, in db/db mice demonstrated alleviation of hyperglycemia and hyperinsulinemia by reducing the production of inflammatory cytokines through suppression of the NFκB signaling pathway nih.gov. Given the structural similarities and shared anti-obesity effects of these compounds, this suggests a potential area for further investigation regarding this compound's anti-inflammatory properties in rodent models of metabolic disease nih.govresearchgate.net.

Here is a summary of findings in rodent models:

| Rodent Model | Disease State | Dietary this compound Concentration | Key Findings | Source |

| Zucker diabetic fatty rats | Type 2 Diabetes | 0.6% | Reduced HbA1c, plasma cholesterol, triglycerides, NEFA; Limited blood glucose rise; Decreased adipose tissue; Reduced blood leptin. | nih.gov |

| C57BL/KsJ-db/db mice | Obese Type 2 Diabetes | 0.3% | Reduced blood glucose; Inhibited urine glucose excretion; Decreased plasma triglycerides and free fatty acids. | nih.gov |

| Rats | Obesity/Lipid Metabolism | Not specified (dietary) | Reduced visceral fat and serum/liver triacylglycerol; Increased hepatic beta-oxidation enzymes; Activated PPARalpha; Reduced fatty acid synthesis enzymes; Increased energy expenditure; Reduced hepatic cholesterol; Increased fecal neutral steroid excretion; Reduced cholesterol absorption. | nih.gov |

Other Emerging Biological Activities of this compound

Beyond its effects on obesity and diabetes in rodent models, emerging research may explore other biological activities of this compound. While the provided search results primarily focus on metabolic effects, the structural similarity of this compound to other steroids and its nature as an oxidized phytosterol suggest potential for other biological interactions. Phytosterols, in general, have been studied for their lipid-lowering effects by competing with cholesterol absorption wikipedia.org. Campesterol, the precursor to this compound, is thought to have anti-inflammatory effects and has been shown to inhibit pro-inflammatory and matrix degradation mediators involved in osteoarthritis thegoodscentscompany.com. It is also sometimes used to treat certain prostate conditions thegoodscentscompany.com. Given that this compound is an oxidized derivative, investigating whether it shares or has distinct anti-inflammatory or other activities compared to its precursor could be an area of emerging research. However, specific documented emerging biological activities of this compound beyond metabolic effects are not detailed in the provided search results.

Analytical Methodologies for the Detection and Quantification of Campest 5 En 3 One in Complex Matrices

Chromatographic Techniques for Campest-5-en-3-one Separation and Purification (e.g., HPLC, GC)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and purification of this compound from complex mixtures. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for the isolation of the target compound.

GC is widely used for the analysis of volatile or semi-volatile compounds, and its application often involves the use of an inert carrier gas to transport vaporized analytes through a column coated with a stationary phase. Separation occurs based on the differing affinities of the compounds for the stationary phase. slideshare.net HPLC, on the other hand, employs a liquid mobile phase forced through a packed column at high pressure, separating compounds based on their interactions with the stationary phase. slideshare.net Both GC and HPLC, when coupled with appropriate detectors, can identify and quantify separated analytes. slideshare.net

For the analysis of phytosterols (B1254722), including compounds structurally related to this compound, GC and HPLC have been successfully employed. Studies have utilized GC and GC-FID (Flame Ionization Detection) for the analysis of sterols in complex matrices like salmon muscle tissue. mun.ca HPLC has also been used for the detection of compounds in plant extracts. researchgate.net The choice between GC and HPLC for this compound analysis depends on the compound's volatility and thermal stability, as well as the nature of the matrix.

Mass Spectrometry-Based Methods for this compound Analysis (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound, often coupled with chromatographic techniques (GC-MS and LC-MS/MS) to enhance separation and provide structural information. GC-MS combines the separation power of GC with the detection and identification capabilities of MS, allowing for the analysis of individual components in a mixture based on their mass-to-charge ratio and fragmentation patterns. nih.gov LC-MS/MS (tandem mass spectrometry) offers high sensitivity and specificity, making it a popular choice for the quantitative analysis of endogenous compounds and other analytes in complex biological samples. researchgate.net

GC-MS analysis has been used to identify various compounds, including sterols, in plant extracts. researchgate.netnih.gov The technique involves separating compounds by GC and then analyzing their mass spectra to determine their identity. nih.gov LC-MS/MS has been demonstrated for its quantification and identification capabilities in biofluids like urine, blood, plasma, and tissues, often requiring minimal or no sample preparation. acs.org

Fragmentation Patterns and Ionization Techniques for this compound

In mass spectrometry, the ionization technique and subsequent fragmentation of the molecule provide characteristic patterns that aid in identification. Electron Ionization (EI) is a common technique in GC-MS where high-energy electrons bombard the vaporized sample, causing ionization and fragmentation. libretexts.org The resulting fragment ions produce a unique mass spectrum that can be used as a "fingerprint" for the compound. libretexts.org

The fragmentation patterns of steroids and related compounds in MS can be complex and depend on the ionization method and the presence of functional groups. libretexts.orgnih.gov For ketones like this compound, fragmentation can occur through various pathways, including cleavage adjacent to the carbonyl group. libretexts.org The stability of the resulting fragment ions, such as acylium ions or carbocations, influences the abundance of peaks in the mass spectrum. libretexts.orglibretexts.org

While specific fragmentation patterns for this compound were not explicitly detailed in the search results, information on the fragmentation of related sterols and ketones provides a basis for understanding its potential behavior under MS conditions. Studies on epoxysterols, for instance, have investigated fragmentation processes involving cleavage of steroid rings. nih.gov Understanding these fragmentation pathways is crucial for accurate identification and structural elucidation of this compound using MS.

Quantitative Analysis of this compound in Biological Samples

Quantitative analysis of this compound in biological samples, such as serum and liver, is essential for studying its metabolic fate and biological effects. LC-MS/MS is a highly sensitive and specific technique frequently employed for the quantitative analysis of compounds in complex biological matrices. researchgate.netnih.gov

Quantitative analysis in GC or GC-MS typically involves establishing a calibration curve that relates the detector response (peak height or area) to the analyte concentration. libretexts.org For high accuracy and precision, especially in complex matrices, the use of internal standards is recommended to compensate for variations in injection volume and matrix effects. libretexts.org LC-MS/MS methods also involve establishing calibration curves, often using matrix-free external calibration or by incorporating internal standards. acs.org

Research has investigated the levels of this compound and related sterols in biological samples like rat serum and liver to study their effects on lipid metabolism. researchgate.netnih.gov These studies highlight the need for sensitive and reliable quantitative methods to accurately determine the concentration of this compound in such matrices. Quantitative analysis of endogenous compounds in biological samples is gaining attention, with LC-MS being a popular technique due to its sensitivity and specificity. researchgate.net

Advanced Spectroscopic Characterization for Elucidating Complex Structural Features of this compound

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information for elucidating the complex structural features of this compound. These techniques offer complementary insights into the molecule's chemical composition, functional groups, and electronic transitions. fiveable.me

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. thermofisher.comresearchgate.net It provides information about the types and connectivity of atoms within the molecule based on the magnetic properties of their nuclei. fiveable.methermofisher.com IR spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. fiveable.menih.gov UV-Vis spectroscopy provides information about electronic transitions within the molecule, which can be useful for detecting conjugated systems or chromophores. fiveable.menih.gov

While specific detailed spectroscopic data for this compound were not extensively provided in the search results, studies on related sterols and natural products demonstrate the utility of these techniques in structural elucidation. For example, NMR, MS, UV, and IR spectroscopy have been used in the characterization of compounds isolated from plant extracts. researchgate.netresearchgate.net The combination of data from these spectroscopic methods is often necessary for the complete and accurate structural assignment of complex molecules like this compound.

Sample Preparation Strategies for this compound Analysis from Diverse Matrices (e.g., plant extracts, microbial cultures, biological fluids)

Effective sample preparation is a critical step in the analysis of this compound from diverse matrices, as it aims to isolate and concentrate the analyte while removing interfering substances that could affect chromatographic separation or mass spectrometric detection. The choice of sample preparation strategy depends heavily on the nature of the matrix.

Common sample preparation techniques include extraction methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netpte.hu These techniques are used to selectively extract the analyte from the matrix into a suitable solvent while leaving behind many of the matrix components. For complex matrices like biological fluids (blood, plasma, urine), protein precipitation (PPT) is a simple and popular non-selective method to remove proteins before further analysis. csic.es More selective extraction procedures and extensive sample clean-up steps can significantly reduce matrix effects in chromatographic and mass spectrometric analysis. csic.es

Studies on the analysis of various compounds in complex matrices highlight different extraction and clean-up approaches. For instance, matrix solid-phase dispersion (MSPD) and SPE have been optimized for the determination of pesticides in fish tissues. oup.com The extraction of lipids, including sterols, from biological samples often involves the use of nonpolar solvents like hexane (B92381) or chloroform, sometimes after saponification to hydrolyze triglycerides. mdpi.com Sample preparation from plant extracts may involve techniques to isolate specific classes of compounds. researchgate.net The goal of these strategies is to obtain a clean extract containing the target analyte at a sufficient concentration for reliable detection and quantification.

Validation of Analytical Methods for this compound

Validation of analytical methods for this compound is essential to ensure that the method is suitable for its intended purpose and provides consistent, reliable, and accurate data. Method validation confirms that the analytical procedure accurately measures the identity, strength, quality, and purity of the analyte in a given sample. ijprajournal.comwjarr.com

Key analytical parameters typically validated include accuracy, precision, specificity/selectivity, detection limit (LOD), quantitation limit (LOQ), linearity, range, ruggedness, and robustness. ijprajournal.comwjarr.comnih.gov Accuracy assesses how close the measured values are to the true value. corn12.dk Precision evaluates the reproducibility of the measurements. corn12.dk Specificity ensures that the method measures only the target analyte without interference from other components in the matrix. wjarr.com LOD and LOQ represent the lowest concentrations that can be detected and reliably quantified, respectively. corn12.dk Linearity demonstrates that the detector response is proportional to the analyte concentration over a defined range. wjarr.com

Future Prospects and Translational Research on Campest 5 En 3 One

Potential Applications of Campest-5-en-3-one as a Research Tool

This compound has been identified in various biological studies, suggesting its potential utility as a research tool, particularly in investigations related to lipid metabolism and plant sterol derivatives. Its presence and modulation have been observed in studies examining the effects of different dietary components and environmental conditions on biological systems. For instance, it was detected in studies investigating the impact of dietary interventions on lipid profiles in animal models nih.govmdpi.com. The compound's involvement in metabolic pathways, as indicated by its identification in metabolomics studies, highlights its potential as a marker or a reference compound in analyzing sterol metabolism. nih.govugr.es Its role as an oxidized derivative of campesterol (B1663852) also positions it as a tool for studying the oxidation pathways of plant sterols. thegoodscentscompany.comdolcera.commdpi.comacademicjournals.orgkyoto-u.ac.jpuni-tuebingen.de Furthermore, its detection in plant tissues under varying conditions, such as iron deficiency and nitrogen forms, suggests its potential use in plant physiology research as an indicator of specific metabolic responses. nih.govfrontiersin.org Its presence in zucchini during cold storage and under abscisic acid treatment also points to its potential as a marker in studies related to post-harvest physiology and stress responses in plants. ugr.es

Biocatalytic Production of this compound and its Analogs

The production of this compound and related sterol ketones can involve biocatalytic approaches. While direct detailed studies on the biocatalytic production of this compound are limited in the search results, research on the biocatalytic conversion of related sterols, such as sitosterol (B1666911) to androstenedione, indicates the potential of using microorganisms or enzymes for transforming steroid structures. dolcera.com Given that this compound is an oxidized derivative of campesterol, biocatalytic oxidation reactions could potentially be employed for its synthesis from its precursor. thegoodscentscompany.comdolcera.commdpi.comacademicjournals.orgkyoto-u.ac.jpuni-tuebingen.de Studies on the oxidation of campesterol to this compound using chemical methods like pyridinium (B92312) chlorochromate have been reported, suggesting that enzymatic equivalents of such reactions could be explored for biocatalytic routes. science.gov The broader field of steroid biotransformation by microorganisms provides a framework for investigating specific enzymatic pathways that could be harnessed for the efficient and selective production of this compound and its analogs. Research into microbial enzymes capable of Δ5-oxidation or 3β-hydroxysteroid dehydrogenation could be relevant for developing biocatalytic production methods.

Integration of this compound Research with Systems Biology and Omics Approaches

The study of this compound is increasingly being integrated with systems biology and omics approaches, particularly metabolomics. As a metabolite itself, this compound is a component analyzed in metabolomics studies aimed at understanding the complete set of small molecules within a biological system under specific conditions. nih.govugr.es The identification and quantification of this compound in response to dietary changes or environmental stresses contribute to a systems-level understanding of metabolic networks. nih.govugr.es For example, its altered levels in tomato plants under iron deficiency and different nitrogen sources were revealed through untargeted metabolomics, providing insights into the interplay between nutrient availability and sterol metabolism. nih.govfrontiersin.org Similarly, metabolomic analysis in zucchini highlighted changes in this compound levels during cold storage and abscisic acid treatment, linking this compound to stress responses and lipid biosynthesis in a systems context. ugr.es Integrating these metabolomic data with other omics layers, such as transcriptomics and proteomics, could further elucidate the regulatory pathways and enzymes involved in this compound biosynthesis and metabolism, providing a more comprehensive picture of its biological roles within the larger system. nih.govresearchgate.netunina.it

Q & A

Q. What are the validated protocols for synthesizing Campest-5-en-3-one, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves the oxidation of campesterol or related sterols using Jones reagent (CrO₃ in H₂SO₄) or Oppenauer oxidation. To optimize yield, control reaction temperature (0–5°C for Jones reagent) and stoichiometry (1:3 molar ratio of substrate to oxidizing agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity should be confirmed using HPLC (>95% purity threshold) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FTIR, and mass spectrometry. For NMR, key signals include the ketone carbonyl at ~208 ppm (¹³C) and the absence of the C-3 hydroxyl group. FTIR should show a strong C=O stretch at ~1700 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 411.35 .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines. Store samples in amber vials at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Kinetic modeling (Arrhenius equation) can predict shelf life. Note: Light exposure causes rapid ketone degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Methodological Answer : Use in vitro (RAW 264.7 macrophages) and in vivo (murine models) assays with strict controls for cell passage number and endotoxin levels. Compare dose-response curves (0.1–100 µM) and cytokine profiles (ELISA for TNF-α, IL-6). Address discrepancies by replicating studies with standardized compound batches and reporting exact experimental conditions (e.g., serum-free media vs. FBS-containing media) .

Q. How can researchers design assays to elucidate this compound’s mechanism of action in lipid metabolism pathways?

- Methodological Answer : Employ siRNA knockdown of suspected targets (e.g., PPAR-γ, SREBP-1c) in HepG2 cells, followed by transcriptomic analysis (RNA-seq). Use isotopic tracing (¹⁴C-labeled acetate) to track lipid synthesis. Pair with molecular docking simulations (AutoDock Vina) to identify binding affinities to nuclear receptors. Validate via co-immunoprecipitation (Co-IP) .

Q. What statistical approaches are recommended for analyzing contradictory spectral data in structural studies of this compound derivatives?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to NMR/XRD datasets to identify outlier spectra. Use Bayesian regression to quantify uncertainty in peak assignments. For crystallography, refine structures with SHELXL and validate via R-factor convergence (<5%). Cross-check with DFT calculations (B3LYP/6-31G*) for electronic environment consistency .

Q. How can computational models predict this compound’s interactions with cytochrome P450 enzymes, and what experimental validation is required?

- Methodological Answer : Use molecular dynamics (GROMACS) and docking (Schrödinger Suite) to simulate binding to CYP3A4/CYP7A1. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives). Compare in silico binding free energies with experimental IC₅₀ values .

Data Management & Reproducibility

Q. What metadata standards should accompany this compound research data to ensure reproducibility?

- Methodological Answer : Follow FAIR principles: Include synthesis parameters (reagent batches, reaction times), spectral raw files (FID for NMR, .raw for MS), and assay conditions (cell lines, passage numbers). Use repositories like Zenodo or ChEMBL with DOI assignment. Document statistical codes (R/Python scripts) in GitHub .

Q. How should researchers address batch-to-batch variability in this compound samples during multi-institutional studies?

- Methodological Answer : Implement a centralized QC protocol: NMR purity assessment, HPLC chromatograms, and HRMS for all batches. Use ANOVA to compare bioactivity across batches. If variability exceeds 10%, recalibrate synthesis protocols or exclude outliers with Grubbs’ test .

Ethical & Methodological Pitfalls

Q. Q. What are common pitfalls in interpreting this compound’s in vivo pharmacokinetic data, and how can they be mitigated?

- Methodological Answer :

Avoid overgeneralizing species-specific results (e.g., murine vs. human CYP450 activity). Use allometric scaling for dose translation and validate with physiologically based pharmacokinetic (PBPK) modeling. Disclose limitations in absorption/distribution due to low logP (~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.